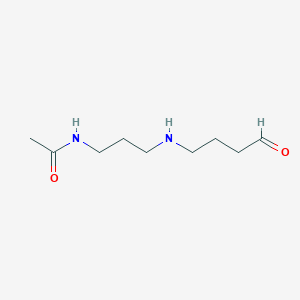![molecular formula C29H35N2+ B1263702 1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C5-indocyanine cation is the cationic form of a C5 cyanine dye having 1-ethyl-3,3-dimethylindoleinine units at each end. It has a role as a fluorochrome. It is a Cy5 dye and an indolium ion.
Aplicaciones Científicas De Investigación
Photovoltaic and Photoelectrical Applications
- Dye-Sensitized Solar Cells : This compound, as part of cyanine dyes, has been used to improve photoelectric conversion efficiency in dye-sensitized solar cells. Co-sensitization with near-IR absorbing cyanine dyes has been shown to generate high power conversion efficiency under certain conditions (Wu et al., 2009).
- Molecular Design for Solar Cells : Unsymmetrical squaraine dyes, including derivatives of this compound, have been optimized for higher efficiency in converting low-energy photons to electrons in TiO2 nanocrystalline films (Geiger et al., 2009).
Sensing and Detection Applications
- Iron (III) Determination : A novel squaraine dye derivative of this compound has been synthesized and used as a dual colorimetric and fluorescent probe for the determination of iron (III), exhibiting high selectivity and sensitivity (Zhang et al., 2018).
- Cyanine Dye for Thiophenols Detection : Cyanine dyes including this compound have been found effective for determining amino-substituted thiophenols, providing a tool for distinguishing isomers and detecting other substances in biological systems (Sheng et al., 2016).
Optical and Photochemical Properties
- Near-IR Electrochemical Fluorescence Switching : This compound, as a polymethine dye, has been used to achieve reversible electrochemical fluorescence switching in the near infrared region, which is significant for optical applications (Seo et al., 2014).
- Aggregation Behavior : The aggregation behavior of derivatives in aqueous solutions, leading to changes in absorption and fluorescence spectroscopies, highlights its potential in advanced optical materials (Berlepsch & Böttcher, 2015).
Additional Applications
- High Sensitivity Protein Analysis : Derivatives of this compound have been used for high-performance liquid chromatography with fluorescence detection in protein analysis, offering enhanced sensitivity and selectivity (Qiao et al., 2009).
- Photoconductive Organic Materials : The incorporation of this compound in polymer composition films has shown potential in photoconductive materials for near-IR radiation, highlighting its importance in material science and engineering (Davidenko et al., 2004).
Propiedades
Nombre del producto |
1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium |
|---|---|
Fórmula molecular |
C29H35N2+ |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole |
InChI |
InChI=1S/C29H35N2/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2/h9-21H,7-8H2,1-6H3/q+1 |
Clave InChI |
KYFRKHUJZPDPDS-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



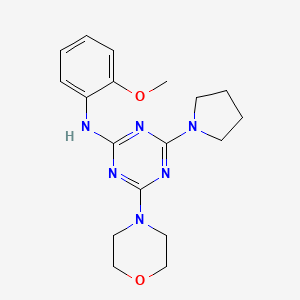
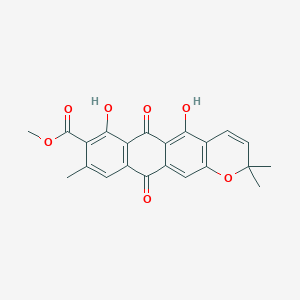

![1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)

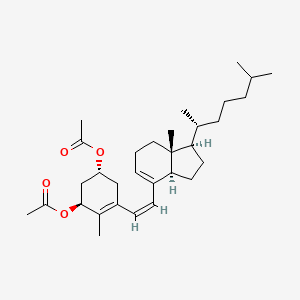

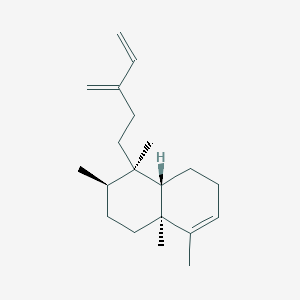
![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)
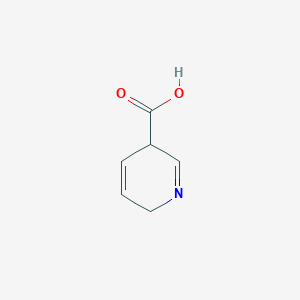
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)
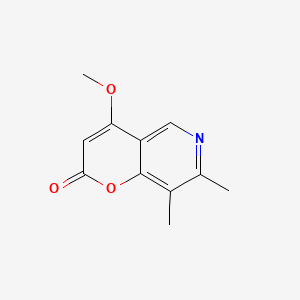
![3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1263641.png)
